(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic
CAS No.:
Cat. No.: VC13379450
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O2 |
|---|---|
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O2.ClH/c1-7-2-3-12-6-8(5-10(13)14)11-9(12)4-7;/h2-4,6H,5H2,1H3,(H,13,14);1H |
| Standard InChI Key | JPYIERCSRDSMGF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl |
| Canonical SMILES | CC1=CC2=NC(=CN2C=C1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid consists of an imidazo[1,2-a]pyridine scaffold fused with a methyl group at the 7-position and an acetic acid moiety at the 2-position. The parent imidazo[1,2-a]pyridine system is a bicyclic structure featuring a five-membered imidazole ring fused to a six-membered pyridine ring . The methyl group at position 7 introduces steric and electronic effects, while the acetic acid substituent enhances hydrogen-bonding capacity, influencing solubility and target binding .
The IUPAC name for this compound is 2-(7-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, and its SMILES notation is . X-ray crystallography of analogous imidazo[1,2-a]pyridine derivatives reveals planar aromatic systems with slight deviations due to substituent effects .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.66 g/mol | |
| Calculated LogP | 1.2 (estimated) | |
| Hydrogen Bond Donors | 2 (carboxylic acid group) | |
| Hydrogen Bond Acceptors | 4 (2 imine, 2 carboxylic acid) |
The carboxylic acid group confers moderate aqueous solubility, while the aromatic system contributes to lipophilicity, making it suitable for drug design .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions between 2-aminopyridines and α-haloketones or aldehydes . For (7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid, a modified approach is required to introduce the acetic acid side chain.
One reported method involves:
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Formation of the Imidazo[1,2-a]pyridine Core: Reacting 7-methyl-2-aminopyridine with bromopyruvic acid under basic conditions to form the bicyclic structure .
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Side-Chain Functionalization: Introducing the acetic acid group via nucleophilic substitution or coupling reactions .
Optimized Protocol
A detailed procedure from the Royal Society of Chemistry outlines the synthesis of analogous compounds using TosOH-catalyzed cyclization in methanol at 70°C . For this compound, substituting bromopyruvic acid as the electrophile and optimizing reaction times (12–24 hours) yields the target molecule with >80% purity after extraction and crystallization .
Pharmacological Significance
Anticholinesterase Activity
Imidazo[1,2-a]pyridine derivatives exhibit notable anticholinesterase activity, with IC50 values ranging from 0.2 to 50.0 μM . The acetic acid substituent enhances binding to the acetylcholinesterase (AChE) active site through hydrogen bonding with serine residues . Comparative studies show that methyl-substituted analogues like this compound demonstrate improved blood-brain barrier penetration compared to bulkier derivatives .
Analytical Characterization
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
Applications and Future Directions
Pharmaceutical Development
This compound serves as a precursor for hypnotic agents, with structural analogs like zolpidem already in clinical use . Its AChE inhibition profile also positions it as a candidate for Alzheimer’s disease therapeutics, though in vivo efficacy studies are pending .
Material Science
Conjugated polymers incorporating imidazo[1,2-a]pyridine units exhibit luminescent properties, suggesting applications in organic electronics .
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